molecular formula C14H19N3O B2725746 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide CAS No. 1214705-97-1

2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide

Cat. No. B2725746
CAS RN: 1214705-97-1
M. Wt: 245.326
InChI Key: FSURAZIHRDGGRQ-UHFFFAOYSA-N
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Description

“2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The empirical formula is C11H13N3O and the molecular weight is 203.24 .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide” is C11H13N3O . The average mass is 203.218 Da and the monoisotopic mass is 203.082596 Da .

Scientific Research Applications

  • Antifungal Activity AIPA exhibits antifungal properties, making it relevant for combating fungal infections. Researchers have explored its potential as a novel antifungal agent in both agricultural and clinical contexts.
  • Antimicrobial Properties AIPA has demonstrated antimicrobial activity against various pathogens. Its mechanism of action involves disrupting microbial cell membranes or interfering with essential cellular processes. This property makes it valuable for developing new antimicrobial agents.
  • Cancer Research Studies have investigated AIPA’s anticancer potential. It may inhibit cancer cell growth and induce apoptosis (programmed cell death). Researchers explore its use as a lead compound for developing targeted therapies against specific cancer types.
  • Neuroscience and Neuroprotection AIPA’s indole structure suggests potential neuroprotective effects. Researchers have studied its impact on neuronal health, neuroinflammation, and neurodegenerative diseases. It may modulate neurotransmitter systems and protect against oxidative stress.
  • Molecular Modeling and Drug Design

    • Computational studies have employed AIPA in molecular docking experiments. By understanding its binding interactions with specific protein targets, researchers can design better inhibitors for various diseases. For example, insights from AIPA binding to a target protein could guide future drug development .
  • Materials Science and Nanotechnology AIPA’s stability and solubility properties make it suitable for incorporation into materials. Researchers have explored its use in nanocomposites, drug delivery systems, and functional coatings. Its unique chemical structure may contribute to novel material properties.

Future Directions

The future directions of “2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide” research could involve further exploration of its potential as a falcipain-2 inhibitor . Additionally, understanding its mechanism of action could provide insights into its potential therapeutic applications .

properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURAZIHRDGGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide

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